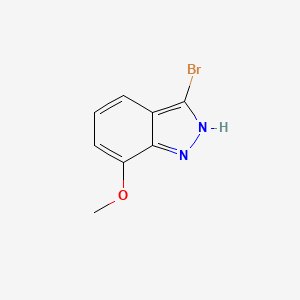

3-Bromo-7-methoxy-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-7-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPPYMYTCFKEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(NN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-7-methoxy-1H-indazole chemical properties

An In-depth Technical Guide to 3-Bromo-7-methoxy-1H-indazole: Properties, Synthesis, and Applications

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] These nitrogen-containing heterocycles are of significant interest to researchers in drug discovery and development.[1] This guide focuses on a key derivative, 3-Bromo-7-methoxy-1H-indazole, a versatile synthetic intermediate.

From the perspective of a Senior Application Scientist, this document provides an in-depth examination of the chemical properties, synthesis, and reactivity of 3-Bromo-7-methoxy-1H-indazole. We will explore not just the "what" but the "why" behind its synthetic utility, providing field-proven insights and detailed protocols to empower researchers in their work. The self-validating nature of the described protocols is intended to ensure reproducibility and success in the laboratory setting.

PART 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount before its inclusion in any synthetic workflow. 3-Bromo-7-methoxy-1H-indazole is a solid at room temperature, and its structure presents distinct features that are readily identifiable through standard analytical techniques.

Table 1: Physicochemical Properties of 3-Bromo-7-methoxy-1H-indazole

| Property | Value | Source(s) |

| CAS Number | 133841-06-2 | [3][4] |

| Molecular Formula | C₈H₇BrN₂O | [3][4] |

| Molecular Weight | 227.06 g/mol | [3][4] |

| Appearance | Off-white to brown solid | General observation |

| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane | Inferred from protocols |

Spectroscopic Signature Analysis

The structural features of 3-Bromo-7-methoxy-1H-indazole give rise to a predictable spectroscopic profile.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, a sharp singlet for the methoxy (-OCH₃) group protons typically around 3.8-4.0 ppm, and a broad singlet for the N-H proton at the 1-position, which may appear further downfield (>10 ppm) depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the eight unique carbon atoms. The carbon bearing the bromine (C3) will be shifted, and the methoxy carbon will appear around 55-60 ppm. The remaining signals will be in the aromatic region (approx. 100-150 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 226 and 228.

-

Infrared (IR) Spectroscopy: Key absorptions would include a broad peak around 3100-3300 cm⁻¹ corresponding to the N-H stretch, C-H stretches in the aromatic region (around 3000-3100 cm⁻¹), and C-O stretching for the methoxy group (around 1250 cm⁻¹).

PART 2: Regioselective Synthesis: A Validated Protocol

The synthesis of 3-Bromo-7-methoxy-1H-indazole is most efficiently achieved through the direct C3-bromination of its precursor, 7-methoxy-1H-indazole. This approach is favored due to its high regioselectivity and the commercial availability of the starting material.

Synthetic Workflow

The chosen method employs N-Bromosuccinimide (NBS) as the brominating agent. This reagent is widely used for the selective bromination of electron-rich heterocyclic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the C3 position of the indazole ring is preferentially attacked due to its higher electron density compared to other positions on the carbocyclic ring.

Caption: Synthetic workflow for the C3-bromination of 7-methoxy-1H-indazole.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and rationale.

Objective: To synthesize 3-Bromo-7-methoxy-1H-indazole from 7-methoxy-1H-indazole.

Materials:

-

7-methoxy-1H-indazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-methoxy-1H-indazole (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Causality: Acetonitrile is chosen as it is a polar aprotic solvent that effectively dissolves both the starting material and NBS without participating in the reaction.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Causality: The reaction is exothermic. Initial cooling helps to control the reaction rate and minimize the formation of potential side products.

-

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

-

Causality: A slight excess of NBS ensures complete consumption of the starting material. Portion-wise addition is a critical control measure for managing the reaction exotherm.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine/NBS.

-

Trustworthiness: This step is a safety and purity measure. Sodium thiosulfate reduces active bromine species, preventing further reactions during workup.

-

-

Workup & Extraction: Concentrate the mixture under reduced pressure to remove most of the acetonitrile. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

-

Causality: The NaHCO₃ wash neutralizes any acidic byproducts (like succinimide). The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-7-methoxy-1H-indazole.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-7-methoxy-1H-indazole lies in its capacity for further functionalization. The C3-bromine atom serves as an exceptionally versatile chemical handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Key Reactive Site: The C3-Bromine

The bromine at the C3 position is activated for oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle of numerous cross-coupling reactions. The Suzuki-Miyaura coupling is a prime example, allowing for the formation of a C-C bond with a boronic acid or ester.

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Protocol: Suzuki Coupling of 3-Bromo-7-methoxy-1H-indazole

Objective: To couple an aryl boronic acid with 3-Bromo-7-methoxy-1H-indazole.

Materials:

-

3-Bromo-7-methoxy-1H-indazole (1.0 eq)

-

Aryl boronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add 3-Bromo-7-methoxy-1H-indazole (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Trustworthiness: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Performing the setup under an inert atmosphere (Nitrogen or Argon) is critical for success.

-

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent system (e.g., Dioxane and water, 4:1 v/v).

-

Causality: A mixed solvent system is often required. The organic solvent (Dioxane) dissolves the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents removes dissolved oxygen.

-

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the 3-aryl-7-methoxy-1H-indazole product.

PART 4: Application in Pharmaceutical Synthesis

3-Bromo-7-methoxy-1H-indazole is not just a theoretical building block; it is a documented intermediate in the synthesis of pharmaceutically relevant molecules. Specifically, it is used to prepare 7-Hydroxy Granisetron, a primary metabolite of Granisetron.[5] Granisetron is a potent serotonin 5-HT₃ receptor antagonist used as an antiemetic agent, particularly for managing nausea and vomiting associated with chemotherapy.[5]

Caption: Key transformations from the title compound to 7-Hydroxy Granisetron.

This synthetic application underscores the industrial relevance of 3-Bromo-7-methoxy-1H-indazole, highlighting its role in accessing complex molecular architectures required for active pharmaceutical ingredients and their metabolites.

PART 5: Safety and Handling

As with any halogenated aromatic compound, proper handling of 3-Bromo-7-methoxy-1H-indazole is essential. Based on data from structurally similar compounds, the following hazards should be assumed.[6][7][8]

-

Hazards:

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains.

-

Conclusion

3-Bromo-7-methoxy-1H-indazole is a high-value chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its regioselective synthesis is straightforward, and its true power is realized in its utility as a scaffold for building molecular complexity via modern cross-coupling chemistry. The C3-bromine atom provides a reliable and versatile handle for introducing a wide array of substituents, a feature that has been leveraged in the synthesis of pharmaceutical metabolites like 7-Hydroxy Granisetron.[5] For the research scientist, this compound represents a robust starting point for the exploration of new chemical space within the medicinally significant indazole class of molecules.

References

-

AWS Supporting Information. NMR Spectra and Experimental Data. Available at: [Link]

-

Applichem. 3-bromo-7-methoxy-1H-indazole. Available at: [Link]

-

Wiley-VCH. Supporting Information for Synthesis of 1H-Indazoles. Available at: [Link]

-

Royal Society of Chemistry. Supporting information for Methylation of Indoles. Available at: [Link]

-

Angene Chemical. Safety Data Sheet - 3-bromo-6-fluoro-1H-indazole. Available at: [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

- Google Patents. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.

-

PubChem. 7-Methoxy-1H-indole. Available at: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

-

American Chemical Society. Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. Available at: [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. Available at: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

-

PubChem. 3-Bromo-7-Nitroindazole. Available at: [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

-

MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available at: [Link]

-

PubMed Central (PMC). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. appretech.com [appretech.com]

- 4. 3-bromo-7-methoxy-1H-indazole - CAS:133841-06-2 - Abovchem [abovchem.com]

- 5. 1H-INDAZOLE,3-BROMO-7-METHOXY- CAS#: 133841-06-2 [m.chemicalbook.com]

- 6. fishersci.fi [fishersci.fi]

- 7. angenechemical.com [angenechemical.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Bromo-7-methoxy-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Compounds incorporating this structure exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. This versatility has driven extensive research, leading to the development of notable drugs such as the PARP inhibitor Niraparib, for treating ovarian cancer, and the multi-kinase inhibitor Pazopanib, used in renal cell carcinoma. The 1H-indazole tautomer is generally the most thermodynamically stable and is frequently the focal point of drug design efforts.

Within this important class of molecules, 3-Bromo-7-methoxy-1H-indazole (CAS No. 133841-06-2) emerges as a particularly strategic building block. Its structure is pre-functionalized with two critical handles for chemical diversification: a bromine atom at the 3-position and a methoxy group at the 7-position. The C3-bromo substituent is an ideal electrophilic site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. Simultaneously, the methoxy group at the C7 position influences the electronic properties of the aromatic ring and can modulate the molecule's pharmacokinetic profile. This unique combination of features makes 3-Bromo-7-methoxy-1H-indazole a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2]

This guide provides a comprehensive technical overview of 3-Bromo-7-methoxy-1H-indazole, detailing its chemical properties, synthesis, reactivity, and application in drug discovery workflows.

Section 1: Physicochemical Properties and Spectroscopic Profile

A clear understanding of the fundamental properties of a synthetic building block is paramount for its effective use in multi-step synthesis.

Key Properties

The primary physicochemical data for 3-Bromo-7-methoxy-1H-indazole are summarized below.

| Property | Value | Reference |

| CAS Number | 133841-06-2 | [3] |

| Molecular Formula | C₈H₇BrN₂O | [3] |

| Molecular Weight | 227.06 g/mol | [3] |

| Appearance | (Expected) Off-white to light brown solid | |

| Purity | Typically >95% | [3] |

Theoretical Spectroscopic Analysis

-

¹H NMR (Proton NMR): The proton spectrum is expected to be highly informative.

-

N-H Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton on the indazole nitrogen.

-

Aromatic Protons: The benzene portion of the molecule will show three coupled protons. We would expect a triplet for H5 (coupled to H4 and H6) and two doublets for H4 and H6. The exact chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing nature of the pyrazole ring.

-

Methoxy Protons: A sharp singlet at approximately 3.9-4.0 ppm, integrating to three protons.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will display eight distinct signals.

-

Quaternary Carbons: The carbon atoms C3 (bearing the bromine), C7 (bearing the methoxy group), C3a, and C7a will appear as quaternary signals. The C3 signal will be significantly influenced by the attached bromine, typically appearing in the 115-125 ppm range. C7 is expected to be far downfield due to the attached oxygen atom (~145 ppm).[6]

-

Methine Carbons: Three signals corresponding to the protonated aromatic carbons (C4, C5, C6).

-

Methoxy Carbon: A signal around 55-56 ppm for the -OCH₃ carbon.[6]

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak (M+) will appear as a doublet of roughly equal intensity at m/z 226 and 228, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: Key vibrational modes would include a broad N-H stretching band around 3100-3300 cm⁻¹, C-H stretching of the aromatic ring just above 3000 cm⁻¹, and strong C-O stretching for the methoxy group around 1250 cm⁻¹.

Section 2: Synthesis and Purification

The most direct and logical synthetic route to 3-Bromo-7-methoxy-1H-indazole is the regioselective bromination of the corresponding precursor, 7-methoxy-1H-indazole. The indazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C3 position is often the most nucleophilic and therefore the most common site for halogenation.

Causality in Reagent and Condition Selection

-

Starting Material: 7-methoxy-1H-indazole is the logical precursor. Its synthesis can be achieved through various established indazole synthesis routes starting from substituted anilines or other commercially available materials.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂).

-

Expertise: NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a low, steady concentration of electrophilic bromine, which helps to control the reaction and minimize the formation of poly-brominated side products.

-

Trustworthiness: The use of NBS for the C3-bromination of indazoles is a well-documented and reliable transformation in heterocyclic chemistry, ensuring high regioselectivity.[7]

-

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM) is ideal. These solvents can dissolve the starting material and reagent without participating in the reaction.

-

Temperature: The reaction is typically performed at room temperature or with gentle cooling. This is because electrophilic bromination of the activated indazole ring is generally a facile process that does not require heat. Running the reaction at or below ambient temperature further enhances selectivity.

Experimental Protocol: Synthesis

Reaction: Regioselective C3-Bromination of 7-methoxy-1H-indazole

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 7-methoxy-1H-indazole (1.0 eq.).

-

Dissolution: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material) and stir until all the solid has dissolved. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition maintains a low concentration of the brominating species, preventing over-reaction and controlling the exotherm.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified by one of two methods, depending on the scale and purity requirements.

-

Recrystallization: For larger scales, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is often effective. The choice of solvent is critical; the product should be soluble at high temperatures and sparingly soluble at low temperatures.

-

Column Chromatography: For achieving the highest purity, silica gel column chromatography is the standard method. A gradient elution system, typically starting with hexanes and gradually increasing the polarity with ethyl acetate, will effectively separate the product from any remaining starting material or impurities.

Section 3: Core Reactivity and Applications in Drug Discovery

3-Bromo-7-methoxy-1H-indazole is a bifunctional intermediate, offering two primary sites for elaboration: the C3-bromo position and the N1-H position. This dual reactivity is the cornerstone of its utility in constructing complex molecular architectures for drug candidates.

The Power of Palladium: Suzuki-Miyaura Cross-Coupling

The bromine atom at the C3 position is perfectly poised for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most powerful and widely used.[8] This reaction forges a new carbon-carbon bond between the indazole core and a boronic acid or boronate ester, enabling the direct installation of diverse (hetero)aryl scaffolds.

Self-Validating Protocol Rationale: A successful Suzuki coupling relies on a synergistic interplay between the palladium catalyst, a suitable ligand, a base, and the solvent system.

-

Catalyst/Ligand: A combination like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust and common choice for this type of transformation.[8] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base: An inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is crucial.[8] It activates the boronic acid and facilitates the transmetalation step in the catalytic cycle.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often used. The organic solvent solubilizes the reactants, while water helps dissolve the inorganic base and can accelerate the reaction.[8][9]

Step-by-Step Methodology: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a Schlenk flask, add 3-Bromo-7-methoxy-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality Note: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), to the flask under a positive pressure of inert gas.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction, filter through a pad of celite, and perform a standard aqueous work-up followed by purification via column chromatography.

Diversification at the N1 Position: Alkylation and Arylation

The N-H proton of the pyrazole ring is acidic and can be readily deprotonated by a suitable base, forming an indazolide anion. This nucleophile can then react with various electrophiles, most commonly alkyl or aryl halides, in an N-alkylation or N-arylation reaction.[10][11]

Causality in Base Selection:

-

For Alkylation: Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF are highly effective for complete deprotonation, leading to clean alkylation.[10] Milder bases like K₂CO₃ can also be used, particularly with more reactive alkylating agents.[11]

-

For Arylation: Copper- or palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination) are typically required to couple aryl halides to the indazole nitrogen.

Application Logic: Building Kinase Inhibitors

The dual reactivity of 3-Bromo-7-methoxy-1H-indazole is leveraged to systematically build molecules that can fit into the ATP-binding pocket of protein kinases.

-

The "Hinge-Binding" Scaffold: The indazole core itself often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region via its N1-H and N2 atoms.

-

Vector 1 (C3-Position): The group installed at the C3 position via Suzuki coupling is directed out towards the solvent-exposed region of the active site. This is where medicinal chemists introduce groups to enhance potency, selectivity, and physicochemical properties (like solubility).

-

Vector 2 (N1-Position): Alkylation at the N1 position can be used to block the hydrogen bond donor capability at that site and to probe deeper pockets within the active site. This modification can significantly impact selectivity and cell permeability.

This strategic, stepwise functionalization allows for the rapid generation of libraries of diverse compounds for structure-activity relationship (SAR) studies, accelerating the discovery of potent and selective drug candidates.[1][12]

Section 4: Safety and Handling

As a laboratory chemical, 3-Bromo-7-methoxy-1H-indazole should be handled with appropriate care. While a specific, verified Safety Data Sheet (SDS) is not publicly available, general precautions for halogenated aromatic compounds should be followed.[13][14][15][16]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-7-methoxy-1H-indazole is more than just a chemical intermediate; it is a strategically designed molecular tool. Its pre-installed bromine and methoxy functionalities provide chemists with two orthogonal vectors for synthetic elaboration, making it an exceptionally valuable platform for building complex molecules. Its primary application in the synthesis of kinase inhibitors highlights its importance in modern drug discovery. By understanding its synthesis, reactivity, and the underlying chemical principles that govern its transformations, researchers can fully exploit its potential to accelerate the development of next-generation therapeutics.

References

-

Guillaumet, G. et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

-

Various Authors. (2021). Can anyone help me regarding N-alkylation of 3-bromo carbazole?? ResearchGate. [Link]

-

Wang, Z. et al. (2016). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]

-

Elguero, J. et al. (2016). 13 C NMR of indazoles. ResearchGate. [Link]

-

Vo, D. D. et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

-

Various Authors. (N.D.). 3 - Supporting Information. Unknown Source. [Link]

-

Berteina-Raboin, S. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

-

El Kazzouli, S. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

-

Song, R. et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. [Link]

-

Alkorta, I. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

-

Various Authors. (N.D.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

-

Various Authors. (N.D.). Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. ChemRxiv. [Link]

-

Various Authors. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Bhattacharyya, S. et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

-

Clarisse, M. et al. (1977). Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. ACS Publications. [Link]

-

Chemos GmbH & Co. KG. (N.D.). Safety Data Sheet: [(2-chlorophenyl)methylene]malononitrile. Chemos GmbH&Co.KG. [Link]

-

Blakemore, D. C. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

-

Reich, H. J. (N.D.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Organic Chemistry Portal. (N.D.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Wang, H. et al. (2015). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. PubMed Central. [Link]

-

Unknown Source. (2020). SAFETY DATA SHEET. Unknown Source. [Link]

-

Wang, Y. et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

-

Ilkei, V. et al. (2018). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]

-

PubChem. (N.D.). 7-Methoxy-1H-indole. National Institutes of Health. [Link]

-

El Kazzouli, S. et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

-

Giraud, F. et al. (N.D.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

-

Wang, X. et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Carl ROTH. (N.D.). Safety Data Sheet: Acrylamide. Carl ROTH. [Link]

-

ATB Developers. (N.D.). 3-Chloro-1H-indazole. ATB (Automated Topology Builder). [Link]

-

Sharma, U. et al. (2019). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. ResearchGate. [Link]

-

Stoyanov, S. et al. (2022). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]

-

Wang, H. et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [Link]

-

Unknown Author. (N.D.). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online. [Link]

-

Datacor, Inc. (2017). Safety Data Sheet. Datacor, Inc.. [Link]

-

Royal Society of Chemistry. (N.D.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [Link]

-

Fustero, S. et al. (2007). Supporting Information. Wiley-VCH. [Link]

-

Song, R. et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar. [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-bromo-7-methoxy-1H-indazole - CAS:133841-06-2 - Abovchem [abovchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. chemos.de [chemos.de]

- 14. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. files.dep.state.pa.us [files.dep.state.pa.us]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-7-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-7-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous pharmacologically active molecules, and the introduction of a bromine atom at the C3-position offers a versatile handle for further chemical modifications through cross-coupling reactions. This document details a robust and efficient two-step synthetic pathway, commencing with the synthesis of the precursor 7-methoxy-1H-indazole, followed by a regioselective bromination at the C3-position. Furthermore, this guide outlines the essential analytical techniques for the comprehensive characterization of the final product, ensuring its structural integrity and purity.

Introduction

The indazole nucleus is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring. This scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its ability to mimic the purine core and engage in various biological interactions. The inherent synthetic versatility of the indazole ring system allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's pharmacological profile.

3-Bromo-7-methoxy-1H-indazole (CAS No: 133841-06-2) is a particularly valuable intermediate in the synthesis of complex drug candidates. The methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability, while the bromine atom at the 3-position serves as a key functional group for the construction of carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. This strategic placement of functional groups makes 3-Bromo-7-methoxy-1H-indazole a sought-after building block for the synthesis of targeted therapeutics.

This guide provides a detailed and practical approach to the synthesis and characterization of this important molecule, aimed at equipping researchers in the pharmaceutical and chemical sciences with the necessary knowledge to produce and validate this compound for their research endeavors.

Synthetic Strategy

The synthesis of 3-Bromo-7-methoxy-1H-indazole is most effectively achieved through a two-step sequence. The first step involves the construction of the 7-methoxy-1H-indazole core, which can be accomplished through several established methods. A common and reliable approach involves the cyclization of a suitably substituted aniline derivative. The second step is the regioselective bromination of the 7-methoxy-1H-indazole at the C3-position. This position is electronically favored for electrophilic substitution in the indazole ring system.

Caption: Overall synthetic workflow for 3-Bromo-7-methoxy-1H-indazole.

Experimental Protocols

Part 1: Synthesis of 7-methoxy-1H-indazole

This procedure is adapted from established methods for the synthesis of substituted indazoles from nitroanilines.

Materials:

-

2-Methoxy-6-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) or Sodium dithionite (Na₂S₂O₄)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization: In a flask cooled to 0-5 °C, dissolve 2-methoxy-6-nitroaniline in a mixture of concentrated HCl and water. To this cooled solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.

-

Reduction and Cyclization: In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride dihydrate in concentrated HCl or an aqueous solution of sodium dithionite). Slowly add the cold diazonium salt solution to the reducing solution. A precipitate may form. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Basify the reaction mixture with a concentrated solution of sodium hydroxide until a pH of >10 is reached. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford 7-methoxy-1H-indazole.

Part 2: Synthesis of 3-Bromo-7-methoxy-1H-indazole

This protocol utilizes a modern and efficient ultrasound-assisted bromination method, which often leads to shorter reaction times and higher yields.[1][2]

Materials:

-

7-methoxy-1H-indazole

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS)

-

Ethanol

-

Sodium carbonate (Na₂CO₃)

-

Ultrasonic bath

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flask containing a stir bar, add 7-methoxy-1H-indazole, ethanol, and sodium carbonate.

-

Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (or N-bromosuccinimide) to the mixture.

-

Ultrasonication: Place the flask in an ultrasonic bath and irradiate for 30-60 minutes, or until the reaction is complete as monitored by TLC.[1][2]

-

Work-up and Purification: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography to yield 3-Bromo-7-methoxy-1H-indazole.

Characterization

A thorough characterization of the synthesized 3-Bromo-7-methoxy-1H-indazole is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all protons in the molecule. For 3-Bromo-7-methoxy-1H-indazole, the spectrum is expected to show signals for the aromatic protons and the methoxy group protons. A patent mentioning this compound reports a ¹H NMR signal at 8.16 ppm (d, J = 5.1 Hz, 1H) in Methanol-d₄, which can be a useful reference point.[3]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum will show distinct signals for the aromatic carbons and the methoxy carbon.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound. The expected molecular weight for C₈H₇BrN₂O is 225.9745 g/mol . The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Melting Point

The melting point is a useful indicator of the purity of a crystalline solid. A sharp and well-defined melting point range suggests a high degree of purity.

Table 1: Expected Analytical Data for 3-Bromo-7-methoxy-1H-indazole

| Analysis | Expected Results |

| Molecular Formula | C₈H₇BrN₂O |

| Molecular Weight | 227.06 g/mol |

| ¹H NMR | Aromatic protons and a singlet for the methoxy group. |

| ¹³C NMR | Signals corresponding to the 8 carbon atoms in the molecule. |

| Mass Spectrum | Molecular ion peak at m/z corresponding to the molecular weight. |

| Appearance | Typically a solid at room temperature. |

Safety Precautions

-

All chemical manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Brominating agents such as NBS and DBDMH are corrosive and should be handled with care.

-

Concentrated acids and bases are highly corrosive and should be handled with extreme caution.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of 3-Bromo-7-methoxy-1H-indazole, a key building block in modern drug discovery. The two-step process, involving the synthesis of 7-methoxy-1H-indazole followed by a regioselective C3-bromination, is a practical approach for obtaining this valuable intermediate. The detailed characterization methods provided will ensure the identity and purity of the synthesized compound, enabling its confident use in subsequent synthetic transformations. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications.

References

- Heterocyclic compounds as 5ht2a biased agonists. Google Patents; CA3241217A1.

-

Ying, S. et al. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Adv.2023 , 13, 581-585. Available at: [Link]

-

Ying, S. et al. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectral Characteristics of 3-Bromo-7-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-methoxy-1H-indazole is a substituted indazole derivative with potential applications in medicinal chemistry and drug discovery. The indazole scaffold is a prominent heterocyclic motif found in a variety of biologically active compounds. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for 3-Bromo-7-methoxy-1H-indazole, grounded in the analysis of closely related analogues and established spectroscopic principles.

The structural framework of 3-Bromo-7-methoxy-1H-indazole, with its unique substitution pattern, gives rise to a distinct spectroscopic fingerprint. This guide will delve into the interpretation of these spectral features, offering insights into how the bromine and methoxy substituents influence the electronic environment of the indazole core.

Caption: Molecular structure of 3-Bromo-7-methoxy-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Bromo-7-methoxy-1H-indazole, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom. The data presented here are predicted based on the analysis of structurally similar compounds, such as 3-ethoxycarbonyl-7-methoxy-1H-indazole[1].

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | br s | 1H | N1-H |

| ~7.6 - 7.8 | d | 1H | H-4 |

| ~7.1 - 7.3 | t | 1H | H-5 |

| ~6.7 - 6.9 | d | 1H | H-6 |

| ~3.9 - 4.1 | s | 3H | OCH₃ |

Interpretation and Rationale:

-

N-H Proton: The proton on the indazole nitrogen (N1-H) is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, resulting in a broad singlet at a downfield chemical shift.

-

Aromatic Protons: The protons on the benzene ring of the indazole core (H-4, H-5, and H-6) will exhibit a characteristic splitting pattern. H-4 is expected to be a doublet, coupled to H-5. H-5 will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-4 and H-6. H-6 will be a doublet, coupled to H-5. The electron-donating methoxy group at position 7 will shield the adjacent protons, shifting them to a more upfield region compared to unsubstituted indazole.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-7a |

| ~140 | C-7 |

| ~130 | C-3a |

| ~125 | C-5 |

| ~115 | C-4 |

| ~110 | C-6 |

| ~100 | C-3 |

| ~56 | OCH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the methoxy group (C-7) will be significantly shifted downfield due to the oxygen's electronegativity. The carbon attached to the bromine (C-3) is expected at a relatively upfield position for a substituted aromatic carbon due to the "heavy atom effect" of bromine.

-

Methoxy Carbon: The carbon of the methoxy group will have a characteristic chemical shift around 56 ppm.

Caption: A generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 226/228 | [M]⁺, Molecular ion peak (presence of Br isotope pattern) |

| 198/200 | [M-CO]⁺ |

| 183/185 | [M-CO-CH₃]⁺ |

| 147 | [M-Br]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (at 226 and 228 g/mol for C₈H₇⁷⁹BrN₂O and C₈H₇⁸¹BrN₂O, respectively). This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

-

Fragmentation Pattern: The fragmentation of indazoles can be complex. Common fragmentation pathways may involve the loss of small neutral molecules like carbon monoxide (CO) and methyl radicals (•CH₃) from the molecular ion. The loss of the bromine atom will also be a significant fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3300 | Medium, Broad | N-H stretch |

| ~2850-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1620 | Medium | C=N stretch |

| ~1580, ~1470 | Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1050 | Strong | C-O stretch (methoxy) |

| ~600-700 | Strong | C-Br stretch |

Interpretation and Rationale:

-

N-H Stretch: The broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring, with the broadening due to hydrogen bonding.

-

C-H Stretches: The absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the aromatic C-H bonds and the C-H bonds of the methoxy group.

-

Aromatic and Heterocyclic Stretches: The strong bands around 1580 and 1470 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring. The C=N stretching of the indazole ring is expected around 1620 cm⁻¹.

-

C-O and C-Br Stretches: A strong band around 1250 cm⁻¹ is indicative of the aryl ether C-O stretch, and another strong band around 1050 cm⁻¹ corresponds to the methoxy C-O stretch. The C-Br stretching vibration will appear in the fingerprint region, typically between 600 and 700 cm⁻¹.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Bromo-7-methoxy-1H-indazole and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background correction on the acquired spectrum.

Conclusion

The predicted NMR, MS, and IR spectral data provide a comprehensive analytical profile for 3-Bromo-7-methoxy-1H-indazole. The characteristic features in each spectrum, such as the bromine isotope pattern in the mass spectrum and the specific chemical shifts and coupling constants in the NMR spectra, serve as a reliable basis for the identification and characterization of this compound. This guide provides researchers with the foundational knowledge to confidently interpret the spectral data of this and related indazole derivatives, facilitating its use in synthetic chemistry and drug development programs.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Bromo-7-methoxy-1H-indazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics and clinical candidates.[1] Its versatile structure is particularly adept at targeting ATP-binding sites, leading to a wealth of indazole-based kinase inhibitors.[1] This guide presents a comprehensive, field-proven strategy for elucidating the mechanism of action (MoA) of a novel derivative, 3-Bromo-7-methoxy-1H-indazole. In the absence of pre-existing data for this specific molecule, we will proceed with a logical, tiered experimental workflow, beginning with broad target class hypotheses and systematically progressing to specific target validation and characterization of downstream cellular consequences. This document is designed not as a rigid template, but as a strategic roadmap, providing both the "how" and the "why" behind each experimental choice to ensure a scientifically rigorous investigation.

Introduction: The Indazole Scaffold and Initial Mechanistic Hypothesis

Indazole-containing derivatives are prominent in modern pharmacology due to their wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2][3] Structurally, the 1H-indazole core can act as a bioisostere for purines, enabling it to effectively compete with ATP for binding to the hinge region of protein kinases. This established precedent makes the protein kinome the primary and most logical target class to investigate for 3-Bromo-7-methoxy-1H-indazole.

A secondary, albeit less common, target class for nitrogen-containing heterocyclic compounds is the phosphodiesterase (PDE) family of enzymes, which regulate cyclic nucleotide signaling.[4] Our investigation will therefore prioritize the kinase hypothesis while holding the PDE hypothesis as a viable alternative to be explored if kinase-centric assays yield negative results.

Our overarching strategy is to employ a multi-pronged approach, integrating in silico predictions with robust biochemical and cell-based assays to build a coherent and validated MoA narrative.

Tier 1: Initial Target Identification and Validation

The first tier of our investigation is designed to rapidly assess whether 3-Bromo-7-methoxy-1H-indazole engages with our primary hypothesized target classes in a biochemically meaningful way.

In Silico Target Prediction (Optional but Recommended)

Before commencing wet-lab experiments, computational methods can provide valuable, hypothesis-generating data. By comparing the structure of 3-Bromo-7-methoxy-1H-indazole against databases of known ligand-protein interactions, it's possible to predict a ranked list of potential protein targets.

-

Causality: This step is cost-effective and can focus initial screening efforts on the most probable kinase families (e.g., tyrosine kinases vs. serine/threonine kinases), potentially saving significant resources.[5][6][7]

-

Methodology: Utilize platforms such as the Similarity Ensemble Approach (SEA), SwissTargetPrediction, or commercial software suites that perform reverse docking against a library of protein crystal structures.

Broad Spectrum Kinase Inhibition Screening

The cornerstone of initial validation is a broad, high-throughput screen against a panel of diverse protein kinases. The goal is not to find the specific target, but to confirm that the compound is indeed a kinase inhibitor.

-

Causality: A positive result in a universal kinase assay provides the foundational evidence needed to justify a deeper, more resource-intensive investigation into specific kinase targets. A negative result would pivot our strategy towards the secondary PDE hypothesis.

-

Recommended Assay: The ADP-Glo™ Kinase Assay is an excellent choice due to its universality and high sensitivity.[8][9][10] It measures the production of ADP, a universal product of all kinase reactions.

Experimental Protocol: ADP-Glo™ Universal Kinase Assay

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 3-Bromo-7-methoxy-1H-indazole in 100% DMSO.

-

Create a serial dilution of the compound in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to achieve final assay concentrations ranging from 100 µM to 1 nM.

-

Reconstitute a generic kinase (e.g., a well-characterized tyrosine or serine/threonine kinase) and its corresponding substrate in kinase buffer.

-

Prepare ATP at a concentration relevant to the chosen kinase's Kₘ (e.g., 100 µM).

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the compound dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 2.5 µL of the enzyme/substrate mix to all wells.

-

Initiate the reaction by adding 5 µL of the ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

| Parameter | Hypothetical Value |

| IC₅₀ | 750 nM |

| Maximum Inhibition | 98% |

| Z'-factor | > 0.7 |

| A hypothetical positive result from the universal kinase assay. |

Tier 2: Specific Target Deconvolution and Pathway Analysis

With confirmation that 3-Bromo-7-methoxy-1H-indazole possesses kinase inhibitory activity, the next tier focuses on identifying the specific kinase(s) it targets and validating this interaction in a cellular context.

Kinase Panel Screening

To identify the specific kinase target(s), the compound should be screened against a large, commercially available panel of kinases (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase Selectivity Profiling Systems).

-

Causality: This step is critical for moving from a general "kinase inhibitor" classification to a specific, testable hypothesis (e.g., "Compound X is a potent inhibitor of EGFR"). This specificity is essential for understanding its biological effect and potential therapeutic application.

-

Methodology: These services typically use binding assays (like the LanthaScreen® Eu Kinase Binding Assay) or activity assays to quantify the interaction of the compound with hundreds of different kinases at a fixed concentration (e.g., 1 µM).[12][13][14] Hits are often defined as kinases showing >75% inhibition.

In Vitro Target Validation: HTRF® Kinase Assay

Once high-probability candidates are identified from the panel screen, the interaction must be validated in-house with a robust biochemical assay to determine potency (IC₅₀). Homogeneous Time-Resolved Fluorescence (HTRF®) is an excellent orthogonal method.[15][16]

-

Causality: Orthogonal validation using a different assay technology (e.g., activity-based HTRF vs. binding-based screen) is a critical step to eliminate artifacts and confirm the biological relevance of the initial hit.[4] It provides an accurate measure of the compound's potency against the purified enzyme.

Experimental Workflow: Target Discovery and Validation

Caption: A tiered workflow for MoA elucidation.

Cellular Target Engagement: Western Blot Analysis

The most critical step is to demonstrate that the compound inhibits the target kinase within a living cell. This is achieved by measuring the phosphorylation status of the kinase's direct downstream substrate. For example, if the identified target is MEK1, we would measure the phosphorylation of its substrate, ERK1/2.

-

Causality: A biochemical IC₅₀ is meaningless if the compound cannot penetrate the cell membrane and engage its target in the complex cellular milieu. This experiment directly validates the in situ activity of the compound and links it to a specific signaling pathway.[17]

Experimental Protocol: Phospho-ERK1/2 Western Blot

-

Cell Treatment:

-

Plate a relevant cancer cell line known to have an active MAPK pathway (e.g., A375, which is BRAF V600E mutant) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 3-Bromo-7-methoxy-1H-indazole (e.g., 10 µM to 10 nM) for 2 hours. Include a DMSO vehicle control.

-

If the pathway is not basally active, serum-starve the cells overnight and then stimulate with a growth factor (e.g., EGF or PMA) for 15 minutes in the presence of the compound.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load 20 µg of protein from each sample onto a 10% SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.[19]

-

Crucially , strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Plot the normalized p-ERK levels against the compound concentration to determine the cellular IC₅₀.

-

| Parameter | Hypothetical Value |

| Biochemical IC₅₀ (MEK1) | 50 nM |

| Cellular IC₅₀ (p-ERK) | 250 nM |

| Hypothetical validation data for a MEK1 inhibitor. |

Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of the MAPK pathway.

Tier 3: Characterization of Cellular Phenotype

The final tier connects target engagement with a cellular outcome. If the compound inhibits a pro-proliferative kinase like MEK1, we would expect it to reduce cell proliferation and potentially induce apoptosis.

Cell Proliferation Assay

The MTT assay is a classic, reliable method for measuring metabolic activity as a proxy for cell viability and proliferation.[20][21]

-

Causality: This experiment provides the ultimate validation that the observed target inhibition translates into a desired biological effect (e.g., anti-cancer activity). It helps to establish a therapeutic window and provides a quantitative measure of the compound's anti-proliferative potency (GI₅₀).

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., A375) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[22]

-

Compound Treatment: Add serial dilutions of 3-Bromo-7-methoxy-1H-indazole to the wells and incubate for 72 hours at 37°C.

-

MTT Addition: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.[23]

-

Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm.[21]

-

Data Analysis: Calculate the percent growth inhibition for each concentration and determine the GI₅₀ value.

Apoptosis Assay

To determine if the reduction in cell number is due to cell death (apoptosis) or simply a halt in proliferation (cytostasis), a caspase activity assay can be performed.

-

Causality: Differentiating between a cytotoxic and cytostatic mechanism is fundamental to understanding the compound's therapeutic potential. Induction of apoptosis is often a desired outcome for anti-cancer agents.

-

Methodology: A luminescent assay like the Caspase-Glo® 3/7 Assay provides a sensitive and high-throughput method to measure the activity of the key executioner caspases, Caspase-3 and Caspase-7.[2]

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described for the MTT assay, but for a shorter duration (e.g., 24 or 48 hours).

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[2]

-

Incubation and Reading: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours.

-

Read the luminescence on a plate reader.

-

Data Analysis: Express the results as fold-change in luminescence over the vehicle-treated control.

| Assay | Endpoint | Hypothetical Result |

| MTT Assay | Proliferation (GI₅₀) | 300 nM |

| Caspase-Glo® 3/7 | Apoptosis Induction | 5-fold increase at 1 µM |

| Hypothetical cellular phenotype data. |

Conclusion and Future Directions

Following this tiered experimental workflow, a researcher can confidently build a comprehensive MoA profile for 3-Bromo-7-methoxy-1H-indazole. A successful investigation, based on our hypothetical results, would conclude that the compound is a potent, cell-permeable inhibitor of MEK1. By inhibiting MEK1, it effectively blocks phosphorylation of ERK1/2, leading to the suppression of the MAPK signaling pathway. This on-target activity translates to a clear cellular phenotype: the inhibition of cancer cell proliferation, driven, at least in part, by the induction of apoptosis.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

-

Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). National Center for Biotechnology Information. [Link]

-

ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (2009). PubMed. [Link]

-

LanthaScreen Technology on microplate readers. (2022). BMG Labtech. [Link]

-

Caspase Activity Assay. (n.d.). Creative Bioarray. [Link]

-

MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc. [Link]

-

HTRF KinEASE TK Kit, 1,000 Assay Points. (n.d.). Revvity. [Link]

-

cAMP-Glo™ Assay. (n.d.). ResearchGate. [Link]

-

Technologies to Study Kinases. (n.d.). East Port Praha. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information. [Link]

-

Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. (2021). National Center for Biotechnology Information. [Link]

-

(PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2025). ResearchGate. [Link]

-

How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (2018). YouTube. [Link]

-

Caspase Protocols in Mice. (n.d.). National Center for Biotechnology Information. [Link]

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). National Center for Biotechnology Information. [Link]

-

Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]

-

Western blot assay for the expression of pErk 1 and 2 and total Erk 1... (n.d.). ResearchGate. [Link]

-

Detection of phosphorylated Akt and MAPK in cell culture assays. (n.d.). National Center for Biotechnology Information. [Link]

-

cAMP-Glo™ Max Assay Protocol. (n.d.). Promega Corporation (Japanese). [Link]

-

In-silico design of novel potential HDAC inhibitors from indazole derivatives targeting breast cancer through QSAR, molecular docking and pharmacokinetics studies. (2021). PubMed. [Link]

-

What are the important points for the detection of phospho-Akt in western blot? (2014). ResearchGate. [Link]

-

Western blot band for Erk and phopho(p)-Erk. (2012). ResearchGate. [Link]

-

Can someone advise on a detection problem p-Akt in western blot? (2014). ResearchGate. [Link]

-

In silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents. (2021). National Center for Biotechnology Information. [Link]

-

Phospho Akt protein expression analysis via Western blotting. (2014). Biocompare. [Link]

-

In silico studies on new Indazole derivatives as GSK-3β inhibitors. (2025). ResearchGate. [Link]

-

Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. (2023). PubMed. [Link]

-

Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody. (n.d.). Rockland. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Caspase-Glo® 3/7 Assay Protocol [ireland.promega.com]

- 3. LanthaScreen - DnaTube.com - Scientific Video and Animation Site [dnatube.com]

- 4. researchgate.net [researchgate.net]

- 5. In-silico design of novel potential HDAC inhibitors from indazole derivatives targeting breast cancer through QSAR, molecular docking and pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADP-Glo™ Kinase Assay [promega.jp]

- 10. eastport.cz [eastport.cz]

- 11. promega.com [promega.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. clyte.tech [clyte.tech]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. broadpharm.com [broadpharm.com]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

An In-Depth Technical Guide to 3-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications

Foreword: The Unassuming Architect in Modern Therapeutics

In the vast landscape of medicinal chemistry, certain molecules, while not therapeutic agents themselves, serve as indispensable cornerstones for building complex, life-saving drugs. 3-Bromo-7-methoxy-1H-indazole is a prime example of such a molecule. Though its name may not be widely recognized outside of specialized research circles, its role as a key intermediate, particularly in the synthesis of the PARP inhibitor Niraparib, places it at a critical juncture in oncological drug development.[1][2] This guide provides an in-depth exploration of this vital compound, from its foundational synthesis to its ultimate application, designed for the discerning researcher, scientist, and drug development professional. We will dissect not just the "how" but the "why" of its synthesis, grounding every step in established chemical principles and field-proven insights.

The Indazole Scaffold: A Privileged Structure

The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has long been recognized as a "privileged scaffold" in medicinal chemistry.[3] First synthesized by Emil Fischer in the 1880s, this heterocyclic framework is a bioisostere of indole and is found in numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3] The specific substitution pattern of 3-Bromo-7-methoxy-1H-indazole, featuring a bromine atom at the reactive C3 position and a methoxy group at the C7 position, creates a molecule perfectly poised for further chemical elaboration in multi-step synthetic campaigns.

Physicochemical Properties